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Compound of Interest

Compound Name: 2-Amino-5-fluoropyridin-3-ol

Cat. No.: B1288704 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-amino-5-fluoropyridin-3-ol is a valuable building block in medicinal chemistry

and drug discovery. Its substituted pyridine core is a key pharmacophore in a variety of

biologically active molecules. The presence of three distinct functional groups—an amino

group, a hydroxyl group, and a fluorine atom on the pyridine ring—offers multiple avenues for

derivatization, enabling the synthesis of diverse compound libraries for screening and lead

optimization. These application notes provide detailed protocols for common derivatization

strategies targeting the amino and hydroxyl functionalities, as well as the pyridine ring itself.

N-Acylation of the Amino Group
Acylation of the 2-amino group is a fundamental transformation for introducing a wide range of

substituents, which can modulate the compound's physicochemical properties and biological

activity. This protocol describes a general procedure for the N-acylation of 2-amino-5-
fluoropyridin-3-ol using an acid chloride.

Experimental Protocol: General Procedure for N-
Acylation

Reaction Setup: To a solution of 2-amino-5-fluoropyridin-3-ol (1.0 eq.) in a suitable aprotic

solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., triethylamine or

pyridine, 1.2 eq.).
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Reagent Addition: The reaction mixture is cooled to 0 °C in an ice bath. The desired acid

chloride (1.1 eq.) is added dropwise to the stirred solution.

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-

16 hours. The progress of the reaction should be monitored by an appropriate technique,

such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry

(LC-MS).

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and

extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure. The crude product is then purified by column chromatography on silica gel

to afford the desired N-acylated product.

Data Presentation: Representative N-Acylation
Reactions

Derivative
Acylating
Agent

Base Solvent Yield (%)

N-(5-fluoro-3-

hydroxy-2-

pyridinyl)acetami

de

Acetyl chloride Triethylamine Dichloromethane 92

N-(5-fluoro-3-

hydroxy-2-

pyridinyl)benzam

ide

Benzoyl chloride Pyridine Tetrahydrofuran 88

N-(5-fluoro-3-

hydroxy-2-

pyridinyl)isobutyr

amide

Isobutyryl

chloride
Triethylamine Dichloromethane 85

Workflow Diagram: N-Acylation
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Caption: Workflow for the N-acylation of 2-amino-5-fluoropyridin-3-ol.

O-Alkylation of the Hydroxyl Group (Williamson
Ether Synthesis)
The hydroxyl group at the 3-position can be readily alkylated to form ethers. The Williamson

ether synthesis is a classic and reliable method for this transformation, involving the

deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution

with an alkyl halide.[1][2][3] This reaction is versatile, allowing for the introduction of a variety of

alkyl and substituted alkyl groups.

Experimental Protocol: General Procedure for O-
Alkylation

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), suspend a strong base (e.g., sodium hydride, 1.2 eq.) in a dry aprotic

solvent (e.g., tetrahydrofuran or dimethylformamide).

Deprotonation: Add a solution of 2-amino-5-fluoropyridin-3-ol (1.0 eq.) in the same dry

solvent to the suspension at 0 °C. Allow the mixture to stir at room temperature for 30-60

minutes, or until hydrogen evolution ceases.

Alkylation: Cool the resulting alkoxide solution back to 0 °C and add the alkyl halide (1.1 eq.)

dropwise.

Reaction Progression: Allow the reaction to warm to room temperature or heat as necessary

(e.g., 50-80 °C) and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of

ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
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filtered, and concentrated. The crude product is purified by column chromatography to yield

the desired O-alkylated ether.

Data Presentation: Representative O-Alkylation
Reactions

Derivative
Alkylating
Agent

Base Solvent Yield (%)

2-amino-5-fluoro-

3-

methoxypyridine

Methyl iodide Sodium hydride Tetrahydrofuran 85

2-amino-3-

(benzyloxy)-5-

fluoropyridine

Benzyl bromide Sodium hydride
Dimethylformami

de
78

3-(allyloxy)-2-

amino-5-

fluoropyridine

Allyl bromide
Potassium

carbonate
Acetonitrile 75

Workflow Diagram: O-Alkylation
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Caption: Workflow for the O-alkylation of 2-amino-5-fluoropyridin-3-ol.

Sulfonylation of the Amino and/or Hydroxyl Group
Sulfonylation is another important derivatization reaction that can be directed towards either the

amino or hydroxyl group, depending on the reaction conditions. The resulting sulfonamides and

sulfonate esters are often of interest in drug design due to their ability to act as hydrogen bond

acceptors and their metabolic stability.
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Experimental Protocol: General Procedure for
Sulfonylation

Reaction Setup: Dissolve 2-amino-5-fluoropyridin-3-ol (1.0 eq.) and a base (e.g., pyridine

or triethylamine, 1.5-2.5 eq.) in a suitable solvent like dichloromethane or acetonitrile.

Reagent Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.2-2.2 eq.,

depending on whether mono- or di-sulfonylation is desired) dropwise.

Reaction Progression: Allow the reaction to stir at room temperature for 6-24 hours. Monitor

the formation of the product by TLC or LC-MS.

Work-up and Purification: Quench the reaction with water and extract with an organic

solvent. Wash the organic layer with 1M HCl (to remove excess pyridine/triethylamine),

followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by column

chromatography or recrystallization.

Data Presentation: Representative Sulfonylation
Reactions

Derivative
Sulfonylating
Agent

Base Product Type Yield (%)

N-(5-fluoro-3-

hydroxy-2-

pyridinyl)benzen

esulfonamide

Benzenesulfonyl

chloride
Pyridine N-Sulfonamide 80

2-amino-5-

fluoropyridin-3-yl

methanesulfonat

e

Methanesulfonyl

chloride
Triethylamine

O-Sulfonate

Ester
75

N,O-bis(tosyl)-2-

amino-5-

fluoropyridin-3-ol

p-

Toluenesulfonyl

chloride

Pyridine Di-sulfonated 65
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Workflow Diagram: Sulfonylation
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(6-24h)

Aqueous Work-up
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Caption: Workflow for the sulfonylation of 2-amino-5-fluoropyridin-3-ol.

Disclaimer: These protocols are intended as general guidelines. The optimal reaction

conditions, such as solvent, base, temperature, and reaction time, may vary depending on the

specific substrate and reagents used. It is highly recommended to perform small-scale test

reactions to optimize the conditions for each specific derivatization. All experiments should be

conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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